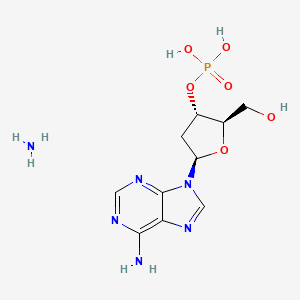

2'-Deoxyadenosine-3'-monophosphate ammonium salt

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P.H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H3/t5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDFTFVBQLVIIF-VWZUFWLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Molecular Weight and Exact Mass of 2'-Deoxyadenosine-3'-Monophosphate Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular weight and exact mass of 2'-deoxyadenosine-3'-monophosphate and its ammonium salt, critical parameters in nucleotide research and therapeutic development. As a Senior Application Scientist, the goal of this document is to synthesize foundational chemical principles with practical analytical considerations, ensuring both theoretical understanding and experimental applicability.

Introduction: The Significance of 2'-Deoxyadenosine-3'-Monophosphate

2'-Deoxyadenosine-3'-monophosphate (3'-dAMP) is a deoxyribonucleotide, a fundamental building block of DNA.[1] Its precise characterization is paramount in a multitude of research areas, including DNA sequencing, the study of DNA damage and repair mechanisms, and the development of nucleotide-based therapeutics. The ammonium salt form is often utilized to improve the solubility and stability of the nucleotide in aqueous solutions, making it amenable to a wide range of biochemical and cellular assays. An accurate understanding of its mass is the bedrock for quantitative analysis, ensuring the reliability and reproducibility of experimental results.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.

-

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, factoring in their natural isotopic abundances. This value is what is typically used in stoichiometric calculations for bulk quantities of a substance.

-

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This is the value that is experimentally determined by high-resolution mass spectrometry.

The distinction is crucial for accurate mass spectrometry analysis, where the instrument can resolve the different isotopic peaks of a molecule.

Chemical Structure and Formula

The chemical formula for the free acid form of 2'-deoxyadenosine-3'-monophosphate is C10H14N5O6P .[2] The structure consists of a deoxyadenosine core (adenine base and a deoxyribose sugar) with a phosphate group attached to the 3' position of the deoxyribose ring.

The ammonium salt is formed by the reaction of the acidic phosphate group with ammonia. The phosphate group has two acidic protons, allowing for the formation of both a monoammonium and a diammonium salt. This guide will consider both possibilities.

Molecular Weight and Exact Mass: A Quantitative Breakdown

The following table summarizes the molecular weight and exact mass for the free acid and its ammonium salts.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 2'-Deoxyadenosine-3'-monophosphate (Free Acid) | C10H14N5O6P | 331.22 | 331.068170 |

| 2'-Deoxyadenosine-3'-monophosphate Monoammonium Salt | C10H17N6O6P | 348.25 | 348.100094 |

| 2'-Deoxyadenosine-3'-monophosphate Diammonium Salt | C10H20N7O6P | 365.28 | 365.132018 |

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of all atoms in the molecule.

-

Free Acid (C10H14N5O6P):

-

(10 x 12.011) + (14 x 1.008) + (5 x 14.007) + (6 x 15.999) + (1 x 30.974) = 331.22 g/mol [2]

-

-

Monoammonium Salt (C10H17N6O6P):

-

331.22 (Free Acid) + 17.03 (NH3) = 348.25 g/mol

-

-

Diammonium Salt (C10H20N7O6P):

-

331.22 (Free Acid) + (2 x 17.03) (2 x NH3) = 365.28 g/mol

-

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.[3][4][5]

-

Free Acid (C10H14N5O6P):

-

(10 x 12.000000) + (14 x 1.007825) + (5 x 14.003074) + (6 x 15.994915) + (1 x 30.973762) = 331.068170 Da [2]

-

-

Monoammonium Salt (C10H17N6O6P):

-

331.068170 (Free Acid) + 17.031924 (NH3) = 348.100094 Da

-

-

Diammonium Salt (C10H20N7O6P):

-

331.068170 (Free Acid) + (2 x 17.031924) (2 x NH3) = 365.132018 Da

-

Experimental Verification by Mass Spectrometry

High-resolution mass spectrometry is the definitive technique for determining the exact mass of a molecule.[6][7] The following outlines a general protocol for the analysis of 2'-deoxyadenosine-3'-monophosphate ammonium salt.

Experimental Protocol

-

Sample Preparation:

-

Dissolve a small amount of the 2'-deoxyadenosine-3'-monophosphate ammonium salt in a suitable solvent, such as a mixture of water and acetonitrile. The concentration should be in the low micromolar range.

-

Acidify the solution slightly with a volatile acid like formic acid to promote protonation in positive ion mode or use a basic modifier like ammonium hydroxide for negative ion mode.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of resolving isotopic peaks.

-

Electrospray ionization (ESI) is a common and effective ionization technique for nucleotides.[8]

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]+ will be observed. In negative ion mode, the deprotonated molecule [M-H]- will be observed.

-

Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions.

-

-

Data Analysis:

-

Determine the experimentally measured exact mass from the mass spectrum.

-

Compare the experimental mass to the calculated exact mass. The difference, known as the mass error, should be within a few parts-per-million (ppm) for high-resolution instruments.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the determination of the exact mass of 2'-deoxyadenosine-3'-monophosphate ammonium salt using electrospray ionization mass spectrometry.

Conclusion

A precise understanding and differentiation of molecular weight and exact mass are fundamental for accurate and reproducible research in the life sciences. For 2'-deoxyadenosine-3'-monophosphate ammonium salt, these values are critical for everything from preparing solutions of known concentration to interpreting complex mass spectrometry data. The methodologies and data presented in this guide provide a comprehensive resource for researchers, empowering them with the foundational knowledge required for their work with this important nucleotide.

References

-

LookChem. 2'-Deoxyadenosine 3'-monophosphate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 167350, Deoxyadenosine 3'-monophosphate. [Link]

-

Yan, H., & Chen, X. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302–311. [Link]

-

Environmental Molecular Sciences Laboratory. Mass spectrometry analysis of nucleotides/nucleosides. [Link]

-

Banon-Manso, A., & De Pauw, E. (2010). Mass Spectrometry of Nucleosides and Nucleic Acids. Anticancer Research, 30(3), 965-966. [Link]

-

UTMB Mass Spectrometry Facility. Nucleotide Analysis. [Link]

-

ChemBioBioChem. Mass spectrometry of small nucleotides. [Link]

-

Tradeindia. 2-Deoxyguanosine 3-Monophosphate Ammonium Salt High Purity (90%) at Best Price. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12309192, 2'-Deoxycytidine-3'-monophosphate. [Link]

-

Wikipedia. Deoxyadenosine monophosphate. [Link]

-

Biology Online. Deoxyadenosine monophosphate Definition and Examples. [Link]

-

mzCloud. 2' Deoxyadenosine 5' monophosphate dAMP. [Link]

-

Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

-

University of Arizona. Table of Isotopic Masses and Natural Abundances. [Link]

-

EuroClone S.p.A. 2'-Deoxyadenosine 5'-Triphosphate, dATP. [Link]

-

Shibayama. Stable Isotope Standard Substance Catalog. [Link]

-

ModelSEED. Compound: cpd33642 (2'-Deoxy-3'-adenosine monophosphate, 4). [Link]

-

RIKEN. Isotopic masses. [Link]

-

Tradeindia. 2a -deoxyguanosine 3a -monophosphate Ammonium Salt Boiling Point: 826.8 75.0 C At 760 at Best Price in Mumbai. [Link]

Sources

- 1. biologyonline.com [biologyonline.com]

- 2. Deoxyadenosine 3'-monophosphate | C10H14N5O6P | CID 167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Isotopic masses [www2.riken.jp]

- 6. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry of Nucleosides and Nucleic Acids. | Anticancer Research [ar.iiarjournals.org]

- 8. chembiobiochem.com [chembiobiochem.com]

Chemical Stability of 2'-Deoxyadenosine-3'-Monophosphate Ammonium Salt in Aqueous Solutions: Kinetic Mechanisms and Methodological Frameworks

Executive Summary

For researchers and drug development professionals working with nucleic acid therapeutics, understanding the chemical stability of nucleotide monomers is a foundational prerequisite. 2'-Deoxyadenosine-3'-monophosphate (3'-dAMP) ammonium salt is widely utilized due to its enhanced aqueous solubility compared to free acid forms. However, in aqueous environments, the molecule is susceptible to specific degradation pathways—most notably depurination, phosphomonoester hydrolysis, and oxidative damage.

As an Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing you with field-proven insights into why these molecules degrade, how environmental variables drive these kinetics, and the self-validating experimental protocols required to quantify these changes accurately.

Molecular Architecture & Degradation Vulnerabilities

The structural integrity of 3'-dAMP in solution is primarily threatened by three distinct chemical mechanisms:

A. Depurination (N-Glycosidic Bond Cleavage)

Depurination is the most prominent degradation route in aqueous environments, particularly under acidic conditions. The susceptibility of the N-glycosidic bond is governed by the protonation state of the adenine ring. As detailed in1[1], protonation at the N1 position (pKa ~3.7) enhances the leaving-group quality of the base, providing a rate enhancement of approximately 103.6 -fold. A secondary protonation at N7 (pKa ~-1.3) under highly acidic conditions transforms the base into a monocation, further accelerating departure by 105.3 -fold[1]. The reaction proceeds via an oxocarbenium ion intermediate, ultimately yielding an apurinic site (deoxyribose-3'-phosphate) and free adenine.

B. Phosphomonoester Hydrolysis

Cleavage of the 3'-phosphate group yields 2'-deoxyadenosine and inorganic phosphate. While the phosphomonoester bond is highly stable at physiological pH due to electrostatic repulsion between the negatively charged phosphate oxygen atoms and incoming nucleophiles (like water), this barrier is easily bypassed in the presence of transition metal ions. Metal ions such as Cu²⁺ and Mg²⁺ act as Lewis acids, neutralizing the backbone charge and directly coordinating with the phosphate to catalyze 2[2].

C. Photosensitized Oxidation

Exposure to UV-A light, particularly in the presence of endogenous or exogenous sensitizers (e.g., pterin derivatives), initiates electron transfer or singlet oxygen generation. This leads to the 3 of the purine ring, yielding radical intermediates and 8-oxo-derivatives[3].

Fig 1. Primary chemical degradation pathways of 3'-dAMP in aqueous environments.

Kinetic Parameters & Environmental Drivers

The degradation of 3'-dAMP follows first-order kinetics. The rate constant ( k ) is highly dependent on both pH and temperature, adhering strictly to Arrhenius behavior.

According to 4[4], the logarithm of the depurination rate constant exhibits a linear relationship with pH, featuring a critical inflection point around pH 2.5 due to the transition between single and double protonation states of the adenine base[4].

Table 1: Activation Energies for Depurination at Highly Acidic pH

| pH Level | Activation Energy ( Ea ) | Dominant Protonation State | Causality / Mechanism |

| pH 1.0 | 107.5 kJ/mol | Diprotonated (N1, N7) | Diprotonation yields a monocationic leaving group, drastically lowering the energy barrier for N-glycosidic cleavage[4],[1]. |

| pH 2.0 | 108.2 kJ/mol | Monoprotonated (N1) | Monoprotonation yields a neutral leaving group. The slight increase in Ea reflects the loss of the secondary protonation advantage[4]. |

Table 2: Environmental Effects on dAMP Half-Life

| Temperature | pH Level | Observed Half-Life / Degradation | Reference Context |

| 37°C | 7.1 | 0.1% degradation over 33 days | Highly stable at physiological pH; depurination is minimal[4]. |

| 70°C | 7.0 | ~3.3 hours ( t1/2 ) | Thermal stress accelerates first-order degradation kinetics[5]. |

| 70°C | 8.8 | ~2.8 hours ( t1/2 ) | Elevated pH combined with heat shifts the vulnerability toward base-catalyzed hydrolysis[5]. |

Note: Data synthesized from 5[5] and PLOS kinetic models[4].

Experimental Workflows: Self-Validating Stability Profiling

To accurately model the shelf-life and stability of 3'-dAMP ammonium salt formulations, empirical kinetic profiling is required. The following protocol is designed as a self-validating system : it utilizes an internal normalization ratio ( C/C0 ) to account for injection volume variances and employs a strict thermal quenching step to prevent post-sampling degradation.

Fig 2. Standardized workflow for assessing 3'-dAMP degradation kinetics.

Protocol: HPLC-Based Quantification of 3'-dAMP Degradation

Step 1: Substrate Initialization & Buffer Preparation

-

Prepare 50 mM sodium phosphate buffers adjusted to target pH values (e.g., pH 1.4, 5.0, 7.4) using HCl or NaOH.

-

Dissolve 3'-dAMP ammonium salt to a final concentration of 10 µM[4].

-

Causality: A 10 µM concentration ensures the substrate remains entirely soluble, avoids self-aggregation (base stacking), and falls perfectly within the linear dynamic range of standard UV-Vis diode array detectors.

Step 2: Accelerated Thermal Incubation

-

Aliquot the buffered solutions into sealed PCR tubes to eliminate headspace evaporation.

-

Incubate in a precisely calibrated thermal cycler (e.g., 37°C, 65°C, 80°C)[4].

Step 3: Reaction Quenching (Critical Step)

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.

-

Immediately adjust the pH of the aliquot to 7.0–8.0 using a pre-titrated NaOH or Tris-base solution, and flash-cool the sample to 4°C[4].

-

Causality: Acid-catalyzed depurination is highly aggressive. Merely cooling the sample is insufficient; neutralizing the pH instantaneously halts the N-glycosidic cleavage, freezing the kinetic state of the reaction for accurate downstream analysis.

Step 4: HPLC-UV Analysis

-

Inject the quenched samples onto a C18 reverse-phase HPLC column.

-

Elute using a gradient of methanol and 20 mM ammonium acetate (pH 6.0).

-

Monitor absorbance at 260 nm to baseline-resolve and quantify the remaining 3'-dAMP, free adenine (depurination product), and 2'-deoxyadenosine (hydrolysis product).

Step 5: Kinetic Modeling

-

Calculate the integral of the 3'-dAMP resonance/absorbance signal ( C ) relative to the time-zero integral ( C0 ).

-

Plot ln(C/C0) against time. The degradation follows first-order kinetics, allowing the derivation of the rate constant ( k ) from the slope[5].

Formulation & Mitigation Strategies

Based on the kinetic drivers identified, the following guidelines should dictate the handling and formulation of 3'-dAMP ammonium salt:

-

pH Optimization: Aqueous formulations must be buffered strictly between pH 7.0 and 8.0. Dropping below pH 6.0 initiates measurable depurination over long-term storage, while exceeding pH 8.8 accelerates base-catalyzed degradation[5].

-

Cation Sequestration: Because trace divalent metals (Cu²⁺, Mg²⁺) drastically lower the activation energy for phosphomonoester hydrolysis, the inclusion of chelating agents (e.g., 0.1 mM EDTA) is highly recommended for liquid formulations[2].

-

Storage Modalities: For long-term archiving, the ammonium salt should be lyophilized and stored at -20°C. If maintained in an aqueous state, it must be shielded from UV-A exposure to prevent pterin-mediated or direct photosensitized oxidation[3].

References

-

[5] Polymerase-catalyzed synthesis of DNA from phosphoramidate conjugates of deoxynucleotides and amino acids. Oxford Academic. URL:

-

[4] Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS. URL:

-

[3] New insights into pterin‐photosensitized oxidation of 2′‐deoxyadenosine 5′‐monophosphate. ResearchGate. URL:

-

[2] A Simple Copper(II)−l-Histidine System for Efficient Hydrolytic Cleavage of DNA. ACS Publications. URL:

-

[1] Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. NIH. URL:

Sources

A Thermodynamic Perspective on DNA Ligase Inhibition: Characterizing the Binding of 3'-dAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is paramount for cellular life, and DNA ligases are the essential enzymes responsible for maintaining it by sealing breaks in the phosphodiester backbone of DNA.[1][2] Their critical role in DNA replication, repair, and recombination makes them compelling targets for therapeutic intervention, particularly in oncology and infectious diseases.[3][4][5] Understanding the precise molecular interactions that govern their function and inhibition is fundamental to the rational design of novel therapeutics. This guide provides an in-depth exploration of the thermodynamic and kinetic properties of the interaction between DNA ligases and 3'-deoxyadenosine monophosphate (3'-dAMP), a key inhibitor and analog of a reaction intermediate. We will dissect the mechanistic basis of this interaction and provide detailed, field-proven protocols for its characterization using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), empowering researchers to rigorously quantify the binding events that underpin targeted drug development.

The DNA Ligation Reaction: A Three-Act Molecular Drama

DNA ligases catalyze the formation of a phosphodiester bond at a single- or double-strand break in DNA, a process that can be distilled into three sequential nucleotidyl transfer steps.[3][6][7][8] This catalytic cycle is a cornerstone of DNA metabolism, and its interruption is a key strategy for inhibitor development.

-

Step 1: Enzyme Adenylylation. The ligase reacts with a nucleotide cofactor, either ATP (for archaeal and eukaryotic ligases) or NAD+ (for most bacterial ligases).[2] This results in the formation of a high-energy covalent intermediate, Ligase-AMP, where the AMP moiety is linked to a conserved lysine residue in the enzyme's active site.[8][9][10]

-

Step 2: AMP Transfer to DNA. The activated AMP molecule is transferred from the ligase to the 5'-phosphate terminus of the DNA nick, creating a new high-energy intermediate, DNA-adenylate (AppDNA).[9][11]

-

Step 3: Phosphodiester Bond Formation. The non-adenylylated ligase then facilitates a nucleophilic attack by the 3'-hydroxyl group at the nick on the activated 5'-phosphate, sealing the break and releasing free AMP.[7][9][11]

This multi-step mechanism presents several opportunities for inhibition. Molecules that can mimic any of the reaction intermediates or compete with the cofactor can effectively stall the ligation process.

Figure 1: The three-step catalytic cycle of DNA ligase.

3'-dAMP: A Mimic and a Molecular Wrench

3'-deoxyadenosine monophosphate (3'-dAMP) is a structural analog of dAMP (deoxyadenosine monophosphate).[12] Its significance in the context of DNA ligases stems from its ability to act as a potent inhibitor by mimicking the adenylylated intermediates of the ligation reaction. By binding to the ligase, it can occupy the active site and prevent the progression of the catalytic cycle, effectively acting as a competitive inhibitor against the formation of the true ligase-adenylate complex.[13] Characterizing the thermodynamics of this binding event is not merely an academic exercise; it provides the quantitative foundation for structure-activity relationship (SAR) studies, guiding the optimization of inhibitor potency and specificity.[14]

Figure 2: Mechanism of inhibition by 3'-dAMP.

Quantifying the Interaction: A Thermodynamic Deep Dive with ITC

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of biomolecular interactions.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (3'-dAMP) is titrated into a solution containing a macromolecule (DNA ligase).[15] From a single experiment, a complete thermodynamic profile of the binding event can be determined.[16]

-

Binding Affinity (K_D): The dissociation constant, a measure of how tightly the ligand binds. Lower K_D values indicate higher affinity.

-

Enthalpy (ΔH): The change in heat upon binding, reflecting the net effect of bond formation and breakage.[17]

-

Entropy (ΔS): The change in the system's disorder, often driven by the release of ordered water molecules from the binding interface.[17]

-

Stoichiometry (n): The molar ratio of the interacting molecules in the final complex.

These parameters are linked by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS = -RTln(K_A) , where ΔG is the Gibbs free energy change, K_A is the association constant (1/K_D), R is the gas constant, and T is the absolute temperature.

Experimental Protocol: Isothermal Titration Calorimetry

This protocol is designed as a self-validating system, with built-in controls to ensure data integrity.

A. Sample Preparation (The Foundation of Quality Data)

-

Protein Purification: Express and purify the target DNA ligase to >95% homogeneity. Purity is critical as contaminants can affect the active concentration and lead to erroneous stoichiometry.[18]

-

Ligand Purity: Obtain 3'-dAMP of the highest possible purity. Verify its concentration using a calibrated spectrophotometer.

-

Buffer Matching (Critical): Dialyze the purified DNA ligase extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP). Dissolve the 3'-dAMP powder directly into the final dialysis buffer. Mismatched buffers, even minor pH differences, are a primary source of large, confounding heats of dilution.[17]

-

Concentration Determination: Accurately determine the final concentration of the DNA ligase and 3'-dAMP. For the protein, use an appropriate method like A₂₈₀ with a calculated extinction coefficient or a BCA assay. For the ligand, use its known extinction coefficient. Errors in concentration directly impact the calculated stoichiometry and affinity.[17]

-

Degassing: Thoroughly degas both protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.[19]

B. ITC Instrument Setup & Titration

-

Instrument Cleaning: Ensure the sample cell and titration syringe are meticulously cleaned with detergent and water according to the manufacturer's protocol.

-

Sample Loading:

-

Macromolecule (Cell): Load the DNA ligase solution into the sample cell. A typical starting concentration is 10-50 µM.[17]

-

Ligand (Syringe): Load the 3'-dAMP solution into the titration syringe. The ligand concentration should be 10-15 times that of the protein in the cell to ensure saturation is reached during the titration.[14][17]

-

-

Experimental Parameters:

-

Temperature: Set the experimental temperature (e.g., 25°C).

-

Stirring Speed: Use a moderate stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturation.

-

Injection Scheme: Program a series of small injections (e.g., 1 injection of 0.4 µL followed by 19 injections of 2 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

-

-

Equilibration: Allow the system to thermally equilibrate for at least 30 minutes before starting the titration.

C. Control Experiments (Self-Validation)

-

Ligand-to-Buffer Titration: Perform an identical titration of 3'-dAMP from the syringe into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the primary experimental data for accurate analysis.

-

Buffer-to-Protein Titration: Titrate buffer from the syringe into the protein-filled cell. This control ensures the protein is stable and not undergoing concentration-dependent changes.

D. Data Analysis

-

Integration: Integrate the raw thermal power data for each injection peak to determine the heat change (ΔH) per injection.

-

Subtraction: Subtract the heats of dilution obtained from the ligand-to-buffer control experiment.

-

Fitting: Fit the resulting binding isotherm (heat per injection vs. molar ratio) to a suitable binding model (e.g., a one-site independent model). This fitting process yields the key parameters: K_D, ΔH, and n.

Figure 3: A comprehensive workflow for Isothermal Titration Calorimetry.

Unveiling Binding Kinetics with Surface Plasmon Resonance (SPR)

While ITC provides a static, thermodynamic snapshot of the binding equilibrium, Surface Plasmon Resonance (SPR) delivers a dynamic, real-time view of the binding kinetics.[20][21] SPR measures the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d), from which the equilibrium dissociation constant (K_D = k_d/k_a) can be calculated. This kinetic information is invaluable for drug development, as the residence time (1/k_d) of a drug on its target often correlates better with efficacy than affinity alone.[20]

In a typical SPR experiment, one molecule (the ligand, e.g., DNA ligase) is immobilized on a sensor chip, and the other (the analyte, e.g., 3'-dAMP) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (response units vs. time).[20][22]

Experimental Protocol: Surface Plasmon Resonance

A. Sample & Chip Preparation

-

Protein & Analyte Prep: Prepare DNA ligase and 3'-dAMP in a suitable running buffer (e.g., HBS-EP+). The buffer should be filtered and degassed.

-

Sensor Chip Selection: Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Ligand Immobilization (DNA Ligase):

-

Activate the chip surface using a mixture of EDC and NHS.

-

Inject the DNA ligase (typically at 5-20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level.[23] For small molecule binding, a higher density (e.g., 3000-5000 RU) is often used initially to ensure a detectable signal.[23]

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Reference Channel: A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

B. Kinetic/Affinity Analysis

-

Analyte Injections: Prepare a dilution series of the 3'-dAMP analyte in running buffer (e.g., spanning from 0.1x to 10x the expected K_D).

-

Binding Cycles: Perform a series of binding cycles, injecting each analyte concentration over both the ligand and reference surfaces. Each cycle consists of:

-

Association: Flow the analyte for a defined period to monitor binding.

-

Dissociation: Flow running buffer to monitor the dissociation of the complex.

-

Regeneration: Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next cycle.[24] This step requires careful optimization to ensure complete removal without damaging the immobilized ligand.[24]

-

-

Controls: Include several buffer-only injections (zero-analyte) in the sequence to double-subtract the baseline for maximum accuracy.

C. Data Analysis

-

Reference Subtraction: For each injection, subtract the signal from the reference flow cell from the signal from the active (ligand-immobilized) flow cell.

-

Buffer Subtraction: Subtract the average signal from the buffer-only injections.

-

Kinetic Fitting: Globally fit the resulting set of sensorgrams (for all analyte concentrations) to a suitable kinetic model (e.g., a 1:1 Langmuir binding model). This analysis yields the kinetic rate constants k_a and k_d.

-

Affinity Calculation: Calculate the dissociation constant using the relationship K_D = k_d / k_a.

Sources

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Targeting DNA Ligases for Therapeutic Breakthroughs - Amerigo Scientific [amerigoscientific.com]

- 4. Identification and characterization of novel ligase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA ligases as therapeutic targets - Tomkinson - Translational Cancer Research [tcr.amegroups.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. DNA Ligation: Mechanisms, Types and Applications | Danaher Life Sciences [lifesciences.danaher.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Effects of DNA3′pp5′G capping on 3′ end repair reactions and of an embedded pyrophosphate-linked guanylate on ribonucleotide surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Distinct kinetics of human DNA ligases I, IIIα, IIIβ, and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. Mechanism of inhibition of DNA ligase in Ara-C treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 15. Thermodynamics of protein-ligand interactions: history, presence, and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zaguan.unizar.es [zaguan.unizar.es]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 19. cost-nectar.eu [cost-nectar.eu]

- 20. criver.com [criver.com]

- 21. affiniteinstruments.com [affiniteinstruments.com]

- 22. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dhvi.duke.edu [dhvi.duke.edu]

- 24. nicoyalife.com [nicoyalife.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Deoxyadenosine-3'-Monophosphate Ammonium Salt

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the definitive characterization of 2'-deoxyadenosine-3'-monophosphate ammonium salt. Intended for researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond procedural steps, this guide delves into the causal relationships behind experimental choices, ensuring a robust and validated approach to the structural elucidation and purity assessment of this critical nucleotide.

Introduction: The Significance of 2'-Deoxyadenosine-3'-Monophosphate

2'-Deoxyadenosine-3'-monophosphate (3'-dAMP) is a deoxyribonucleotide, a fundamental building block of deoxyribonucleic acid (DNA).[1] Its structure comprises a deoxyadenosine molecule—composed of an adenine base and a deoxyribose sugar—with a single phosphate group attached to the 3' position of the deoxyribose moiety.[2][3] The ammonium salt form is often utilized to improve the stability and handling of the compound. A thorough understanding of its structural and chemical properties is paramount for its application in biochemical assays, drug design, and as a standard in molecular biology research.[4] This guide establishes a framework for the comprehensive spectroscopic characterization of 2'-deoxyadenosine-3'-monophosphate ammonium salt, ensuring data integrity and reproducibility.

Molecular Structure and Key Chemical Properties

A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The key features of 2'-deoxyadenosine-3'-monophosphate include the purine ring system of adenine, the furanose ring of deoxyribose, and the ionizable phosphate group.

Figure 2: Predicted MS/MS fragmentation pathway for [M-H]⁻ of 3'-dAMP.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups within the molecule, providing a characteristic "fingerprint." [5][6] Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Table 4: Key FTIR Vibrational Bands for 2'-Deoxyadenosine-3'-Monophosphate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Adenine NH₂ |

| 3200-3000 | O-H stretching | Deoxyribose OH |

| ~1650 | C=N, C=C stretching | Adenine ring |

| ~1600 | NH₂ scissoring | Adenine NH₂ |

| 1250-1000 | P=O, P-O-C stretching | Phosphate group |

| ~1080 | C-O stretching | Deoxyribose |

Note: The presence of the ammonium salt may introduce additional N-H bending vibrations around 1400 cm⁻¹. [7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for quantifying nucleic acids and confirming the presence of the purine base.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from 220 nm to 320 nm.

The UV spectrum will be dominated by the strong absorbance of the adenine ring. A characteristic absorbance maximum (λ_max) is expected around 259 nm. [9][10][11]This property is routinely used for concentration determination using the Beer-Lambert law.

Figure 3: Integrated workflow for the spectroscopic characterization of 3'-dAMP.

Conclusion

The combination of NMR, MS, FTIR, and UV-Vis spectroscopy provides a self-validating system for the unambiguous characterization of 2'-deoxyadenosine-3'-monophosphate ammonium salt. Each technique offers complementary information, and together they confirm the molecular structure, molecular weight, functional group composition, and purity of the compound. The protocols and expected data presented in this guide serve as a robust framework for researchers and scientists, ensuring the generation of high-quality, reproducible data for this important biomolecule.

References

-

PubChem. (n.d.). Deoxyadenosine 3'-monophosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025, August 26). Application of Computed FTIR Spectra of Nucleotide Monophosphates to RNA Force Field Refinement. Retrieved from [Link]

-

ACS Publications. (2024, November 11). Photoresponsive Adenosine Derivatives for the Optical Control of Adenosine A2A Receptors in Living Cells. ACS Chemical Biology. Retrieved from [Link]

-

PubMed. (n.d.). F.t.-i.r. spectra of oligo- and poly-nucleotides. Retrieved from [Link]

-

LookChem. (n.d.). 2'-Deoxyadenosine 3'-monophosphate. Retrieved from [Link]

-

PMC. (2023, December 21). Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023, December 21). Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxyadenosine monophosphate. Retrieved from [Link]

-

Oxford Academic. (2024, October 16). NAIRDB: a database of Fourier transform infrared (FTIR) data for nucleic acids. Nucleic Acids Research. Retrieved from [Link]

-

PMC. (n.d.). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). F.T.-I.R. spectra of oligo- and poly-nucleotides. Retrieved from [Link]

-

ACS Publications. (2005, July 29). Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes. Biochemistry. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 2'-deoxyadenosine 3'-monophosphate (CHEBI:580387). Retrieved from [Link]

-

ACS Publications. (2016, January 13). Synthesis of Nucleoside Triphosphates from 2′-3′-Protected Nucleosides Using Trimetaphosphate. Organic Letters. Retrieved from [Link]

-

Quantitative Light Imaging Laboratory. (2008, February 4). Fourier Transform Infrared (FTIR) Spectroscopy of Biological Tissues. Retrieved from [Link]

-

PMC. (n.d.). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR and 1 H NMR of 2′-deoxyadenosine. Retrieved from [Link]

-

mzCloud. (2026, February 25). 2' Deoxyadenosine 5' monophosphate dAMP. Retrieved from [Link]

-

MassBank. (2008, May 12). MSBNK-Keio_Univ-KO008947. Retrieved from [Link]

-

ACS Publications. (2005, April 23). Recent Developments in Mass Spectrometry for the Characterization of Nucleosides, Nucleotides, Oligonucleotides, and Nucleic Acids. Chemical Reviews. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Deoxycytidine-2'-deoxyadenosine-3',5'-monophosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

ECMDB. (2015, September 13). Deoxyadenosine monophosphate (ECMDB00905). Retrieved from [Link]

-

ACS Publications. (2021, July 26). Electrophilic Properties of 2′-Deoxyadenosine···Thymine Dimer: Photoelectron Spectroscopy and DFT Studies. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography. Retrieved from [Link]

- Google Patents. (n.d.). WO2005097817A2 - Process and reagents for oligonucleotide synthesis and purification.

-

Current Protocols in Nucleic Acid Chemistry. (n.d.). Rapid Synthesis of Nucleoside Triphosphates and Analogues. Retrieved from [Link]

-

ACS Publications. (2016, May 3). N3 Protonation Induces Base Rotation of 2′-Deoxyadenosine-5′-monophosphate and Adenosine-5′. Retrieved from [Link]

-

ACS Publications. (2007, July 13). Syntheses of (2')3'-15N-Amino-(2')3'-deoxyguanosine and Determination of Their pKa Values by 15N NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Deoxyadenosine 3'-monophosphate | C10H14N5O6P | CID 167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-deoxyadenosine 3'-monophosphate (CHEBI:580387) [ebi.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. academic.oup.com [academic.oup.com]

- 6. light.ece.illinois.edu [light.ece.illinois.edu]

- 7. F.t.-i.r. spectra of oligo- and poly-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Structural Insights into Enzyme-Nucleotide Interactions: Crystallographic Studies of 3'-dAMP Complexes

Executive Summary

The use of nucleotide analogs is a cornerstone of structural enzymology. Among these, 3'-dAMP (3'-deoxyadenosine monophosphate) and its structural derivatives serve as critical probes for trapping enzymes in stable, pre-catalytic, or inhibited states. By lacking the 3'-hydroxyl group—the primary nucleophile in polymerase-driven phosphodiester bond formation—3'-dAMP effectively halts catalysis, allowing high-resolution crystallographic snapshots of transient ternary complexes. Beyond polymerases, 3'-dAMP acts as a potent competitive inhibitor and structural determinant in diverse enzyme classes, from adenylyl cyclases to metabolic transaminases.

This whitepaper provides an in-depth technical analysis of the crystallographic methodologies required to isolate and resolve 3'-dAMP-bound enzyme complexes, emphasizing the thermodynamic causality behind experimental design and the self-validating protocols necessary for high-fidelity structural resolution.

The Mechanistic Rationale for 3'-dAMP in Structural Biology

To understand why 3'-dAMP is deployed in X-ray crystallography, one must look at the physical chemistry of the enzyme active site. Enzymes that process nucleoside triphosphates (NTPs) or monophosphates (NMPs) rely on highly coordinated hydrogen-bonding networks and divalent metal cations (typically Mg²⁺ or Mn²⁺) to orient the substrate.

When 3'-dAMP is introduced into an assay or crystallization drop, the absence of the 3'-OH group fundamentally alters the active site dynamics:

-

Chain Termination: In DNA and RNA polymerases, the missing 3'-OH prevents the nucleophilic attack on the α-phosphate of the incoming dNTP, trapping the polymerase in a closed, pre-catalytic conformation.

-

P-Site Inhibition: In adenylyl cyclases, 3'-monophosphate analogs act as potent uncompetitive or non-competitive inhibitors. They occupy the nucleoside binding pocket, leveraging metal-ion coordination to lock the catalytic core[1].

-

Substrate Plasticity Mapping: For metabolic enzymes like Escherichia coli adenylate kinase, 3'-dAMP serves as an alternative substrate, revealing the conformational flexibility and broad specificity of the nucleotide-binding pocket[2].

Paradigm Shifts in Enzyme-Nucleotide Interactions

Recent crystallographic campaigns have expanded the known interactome of 3'-dAMP. For example, structural analyses of cytosolic glutamic-oxaloacetic transaminase 1 (GOT1) unexpectedly revealed that purine nucleotides, including dAMP, can competitively bind within the canonical pyridoxal 5'-phosphate (PLP) binding pocket, suggesting a novel mechanism of metabolic regulation[3]. Similarly, in the engineering of nucleotide halogenases (e.g., AdaV), co-crystallization with dAMP has elucidated how the specific orientation of the phosphate group dictates A/G base discrimination, enabling the targeted C2′-halogenation of nucleotides[4].

Self-Validating Crystallographic Workflow

As a Senior Application Scientist, I mandate that every structural biology pipeline operate as a self-validating system. Crystallography is highly empirical; therefore, thermodynamic and biophysical checkpoints must be integrated before any vapor diffusion drops are set. Below is the standardized protocol for co-crystallizing an enzyme with 3'-dAMP.

Phase 1: Protein Monodispersity and Apo-Enzyme Preparation

-

Step 1: Purify the target enzyme using Ni-NTA affinity chromatography, followed by ion-exchange, and polish via Size Exclusion Chromatography (SEC) using a Superdex 200 column.

-

Step 2: Assess monodispersity using Dynamic Light Scattering (DLS).

-

Causality: Crystal lattices require absolute conformational and stoichiometric homogeneity. SEC and DLS ensure the removal of soluble aggregates that act as non-specific nucleation sites, which would otherwise lead to twinned, overlapping, or poorly diffracting crystals.

Phase 2: Thermodynamic Validation of Complexation

-

Step 3: Incubate the purified apo-enzyme (typically at 10-15 mg/mL) with a 5- to 10-fold molar excess of 3'-dAMP and 5 mM MgCl₂.

-

Step 4: Validate complex formation using a Thermal Shift Assay (TSA) or Isothermal Titration Calorimetry (ITC).

-

Causality: Confirming that 3'-dAMP physically stabilizes the enzyme in solution (indicated by a positive shift in the melting temperature, Tm ) ensures that the subsequent crystallization drops contain the true enzyme-ligand complex. This prevents the costly and time-consuming crystallization of the empty apo-form.

Phase 3: Vapor Diffusion Co-Crystallization

-

Step 5: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the validated protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 3350, 0.1 M HEPES pH 7.5).

-

Causality: Vapor diffusion allows the drop to slowly dehydrate, gently pushing the protein concentration past the solubility curve into the nucleation zone. The slow kinetics of this process favor the growth of large, single crystals over microcrystalline showers.

Phase 4: Cryo-Cooling and Synchrotron Diffraction

-

Step 6: Transfer the mature crystal into a mother liquor supplemented with 20% (v/v) glycerol or ethylene glycol.

-

Step 7: Flash-cool the crystal in liquid nitrogen (77 K) and expose it to a synchrotron X-ray beamline.

-

Causality: Flash-cooling traps the crystal in a vitreous glass state. Without cryoprotectants, water forms crystalline ice, which physically expands and destroys the delicate protein lattice, while also producing intense powder diffraction rings that obscure the high-resolution protein data.

Quantitative Structural Metrics

The table below summarizes the crystallographic parameters and primary structural insights derived from key enzyme complexes bound to 3'-dAMP or its direct structural analogs.

Table 1: Crystallographic Parameters of Key Enzyme-Nucleotide Complexes

| Target Enzyme | Ligand / Analog | PDB ID | Resolution (Å) | Primary Structural Insight |

| Adenylyl Cyclase | 2'-d-3'-AMP | 1CJK | 2.80 | Elucidation of P-site inhibition mechanism and dual metal-ion coordination[1]. |

| Nucleotide Halogenase (AdaV) | dAMP | 7V7X | 2.10 | Phosphate group orientation dictates A/G base discrimination for C2' halogenation[4]. |

| Cytosolic Transaminase (GOT1) | dAMP | Recent | 2.20 | Competitive binding within the canonical PLP-binding pocket, acting as a metabolic regulator[3]. |

| Adenylate Kinase (E. coli) | 3'-dAMP | Historical | N/A | Broadened substrate specificity mapping; 3'-dAMP acts as an alternative substrate to AMP[2]. |

Visualizing the Structural Pipeline

The following diagram maps the logical progression of the self-validating crystallographic workflow. Notice the critical thermodynamic checkpoint (Node 2) which prevents the propagation of false-positive apo-crystals.

Fig 1: Self-validating crystallographic pipeline for isolating 3'-dAMP enzyme complexes.

References

-

Structural and catalytic characteristics of Escherichia coli adenylate kinase Source: researchgate.net URL: 2

-

Molecular basis for P-site inhibition of adenylyl cyclase Source: nih.gov URL: 1

-

Purine nucleotides are competitive inhibitors of apo-GOT1 Source: biorxiv.org URL: 3

-

Discovery and substrate specificity engineering of nucleotide halogenases Source: nih.gov URL: 4

Sources

Mechanism of Action of 2'-Deoxyadenosine-3'-Monophosphate (2'-d-3'-AMP) in Cellular Pathways: A Technical Guide

Executive Summary

2'-deoxyadenosine-3'-monophosphate (2'-d-3'-AMP) is a bioactive nucleotide with highly specific, context-dependent roles in cellular biochemistry. Unlike its 5'-phosphorylated counterpart, which serves as a canonical building block for DNA synthesis, 2'-d-3'-AMP functions primarily as an enzymatic modulator and an intermediate in host-pathogen interactions. This whitepaper dissects the dual mechanistic pathways of 2'-d-3'-AMP: its endogenous role as a P-site inhibitor of adenylyl cyclase, and its exogenous role as a toxic intermediate generated by Staphylococcus aureus to induce macrophage apoptosis.

Endogenous Signaling: P-Site Inhibition of Adenylyl Cyclase

The Biochemical Mechanism

Adenylyl cyclase (AC) catalyzes the conversion of ATP to cyclic AMP (cAMP) and pyrophosphate (PPi), serving as the primary effector for G-protein coupled receptor (GPCR) signaling. 2'-d-3'-AMP is a classical "P-site inhibitor" of AC 1. Unlike competitive inhibitors that block the active site from ATP, P-site inhibitors exhibit uncompetitive or noncompetitive inhibition. They bind to the catalytic core of the enzyme after it has been activated (e.g., by Gsα or forskolin), meaning their inhibitory potency actually increases as the enzyme's activity increases 1.

Structural Dynamics of the Dead-End Complex

Crystallographic studies of the AC catalytic domains (C1a and C2a) reveal that 2'-d-3'-AMP requires the presence of PPi as a co-inhibitor to achieve maximal potency 1. The nucleotide binds to the nucleoside-binding pocket, while PPi occupies the polyphosphate-binding site. Together, 2'-d-3'-AMP and PPi mimic the post-transition state of the enzyme (analogous to the cAMP·PPi product complex), trapping adenylyl cyclase in a dead-end ternary complex. This effectively shuts down cAMP production, attenuating downstream Protein Kinase A (PKA) activation.

P-site inhibition of Adenylyl Cyclase by 2'-d-3'-AMP and PPi, halting cAMP/PKA signaling.

Exogenous Pathogenesis: The Host-Pathogen Immune Evasion Axis

NETosis and Nucleotide Hijacking

During bacterial infection, neutrophils deploy Neutrophil Extracellular Traps (NETs)—webs of chromatin and antimicrobial proteins—to ensnare pathogens. Staphylococcus aureus has evolved a sophisticated mechanism to not only escape NETs but to weaponize them using 2'-d-3'-AMP as a critical intermediate 2. S. aureus secretes a nuclease (Nuc) that degrades the DNA backbone of NETs, generating mononucleotides, prominently including 2'-deoxyadenosine-3'-monophosphate (2'-d-3'-AMP) 2.

Macrophage Exclusion via Apoptosis

The generated 2'-d-3'-AMP cannot easily penetrate host cells. However, S. aureus expresses Adenosine Synthase A (AdsA), a membrane-anchored enzyme with both 5'- and 3'-nucleotidase activity [[2]](). AdsA rapidly strips the phosphate from 2'-d-3'-AMP, converting it into membrane-permeable deoxyadenosine (dAdo) 2. Once dAdo is transported into surrounding macrophages, it is phosphorylated into dATP. The abnormal accumulation of intracellular dATP triggers the intrinsic apoptotic pathway via Caspase-3 activation 2. This effectively kills the macrophages, creating an "immune-cell cuff" that protects the staphylococcal abscess.

S. aureus immune evasion pathway converting NET-derived 2'-d-3'-AMP into pro-apoptotic dAdo.

Quantitative Data Summary

The following table synthesizes the kinetic and physiological parameters of 2'-d-3'-AMP across both the adenylyl cyclase and macrophage apoptosis pathways.

| Compound / Condition | Biological Target | Parameter / Outcome | Mechanistic Note |

| 2'-d-3'-AMP + PPi | Adenylyl Cyclase (C1a/C2a) | IC50: ~10–50 µM | Uncompetitive inhibition; strictly requires PPi to form ternary complex. |

| 2',5'-dd-3'-ATP | Adenylyl Cyclase (Native) | IC50: 40 nM | Potent P-site inhibitor; binds without exogenous PPi requirement. |

| 2'-d-3'-AMP + AdsA | U937 Macrophages | High Apoptotic Index | Converted to dAdo; induces Caspase-3 cleavage. |

| dAdo + dCF | U937 Macrophages | EC50: < 5 µM (Death) | dCF (ADA inhibitor) prevents dAdo breakdown, forcing dATP accumulation. |

Experimental Methodologies

To ensure high-fidelity replication of these pathways, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vitro Adenylyl Cyclase P-Site Inhibition Assay

Objective : Quantify the IC50 of 2'-d-3'-AMP against the catalytic core of adenylyl cyclase. Causality & Design : We utilize isolated C1a and C2a catalytic domains rather than full-length membrane-bound AC. This eliminates regulatory noise from G-proteins. The assay is supplemented with Mn2+ rather than Mg2+; Mn2+ forces higher basal catalytic activity, which paradoxically enhances the binding of uncompetitive inhibitors like 2'-d-3'-AMP that prefer the active conformation 1.

Step-by-Step :

-

Protein Assembly : Reconstitute purified C1a and C2a domains (1 µM each) in assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT).

-

Cofactor Addition : Add 5 mM MnCl2 to the buffer. Critical Step: Add 100 µM Na4PPi. 2'-d-3'-AMP requires PPi to occupy the polyphosphate pocket; omitting PPi will result in false-negative inhibition data 1.

-

Inhibitor Titration : Spike in 2'-d-3'-AMP at a concentration gradient (100 nM to 1 mM).

-

Reaction Initiation : Add 100 µM ATP (spiked with [α-32P]ATP) to initiate the reaction. Incubate at 30°C for 15 minutes.

-

Detection : Terminate the reaction with 10% TCA. Separate cAMP from ATP using alumina column chromatography and quantify via liquid scintillation counting.

Self-Validation System: Run a parallel condition using 2',5'-dd-3'-ATP (which does not require PPi) 1. If 2'-d-3'-AMP fails to inhibit without PPi, but 2',5'-dd-3'-ATP succeeds, the structural integrity of the P-site is validated.

Protocol 2: Macrophage Apoptosis Rescue Assay (Host-Pathogen Axis)

Objective : Validate that 2'-d-3'-AMP-derived dAdo is the definitive causative agent of macrophage apoptosis during S. aureus infection. Causality & Design : By treating macrophages with NETs, purified Nuc, and purified AdsA, we simulate the exact biochemical cascade of the abscess microenvironment 2. To prove that dAdo (and not another byproduct) is responsible for cell death, we use Adenosine Deaminase (ADA) as a rescue agent. ADA deaminates dAdo into non-toxic deoxyinosine.

Step-by-Step :

-

NET Generation : Stimulate human neutrophils with 50 nM PMA for 4 hours to induce NETosis. Isolate the DNA-rich NET fraction.

-

Enzymatic Digestion : Incubate NETs with purified S. aureus Nuclease (to generate 2'-d-3'-AMP) and AdsA (to generate dAdo) for 2 hours at 37°C 2.

-

Macrophage Treatment : Seed U937 macrophages in a 96-well plate. Apply the digested NET supernatant to the cells.

-

Validation Matrix :

-

Condition A: Supernatant only (Expected: High Apoptosis).

-

Condition B: Supernatant + 1 U/mL bovine ADA (Expected: Rescue/Viability).

-

Condition C: Supernatant + 10 µM dCF (Pentostatin, an ADA inhibitor) (Expected: Accelerated Apoptosis) 2.

-

-

Quantification : After 24 hours, stain cells with Annexin V-FITC and Propidium Iodide. Analyze via flow cytometry to quantify the apoptotic index.

Therapeutic and Translational Outlook

Understanding the mechanism of 2'-d-3'-AMP opens two distinct therapeutic avenues. In cardiovascular and pain management, synthetic derivatives of 2'-d-3'-AMP (such as 2',5'-dd-3'-ATP) are being explored as highly specific, non-competitive adenylyl cyclase inhibitors to dampen hyperactive cAMP signaling 1. Conversely, in infectious disease, the S. aureus AdsA enzyme represents a prime target. Inhibiting AdsA would prevent the conversion of NET-derived 2'-d-3'-AMP into apoptotic dAdo, thereby preserving macrophage viability and allowing the host immune system to clear staphylococcal abscesses 2.

References

- Molecular Basis for P-Site Inhibition of Adenylyl Cyclase Biochemistry - ACS Publications URL

- Staphylococcus aureus degrades neutrophil extracellular traps to promote immune cell death PMC - National Institutes of Health URL

Sources

Pharmacokinetics and Metabolic Degradation of 3'-Deoxyadenosine Monophosphate (3'-dAMP): An In-Depth Technical Guide

Executive Summary

3'-Deoxyadenosine monophosphate (3'-dAMP), the monophosphate derivative of the natural nucleoside cordycepin (3'-deoxyadenosine, 3'-dA), is a critical intermediate in the biosynthesis of the active cytotoxic metabolite 3'-deoxyadenosine triphosphate (3'-dATP) 1[1]. While 3'-dATP acts as a potent chain terminator during RNA synthesis and an activator of AMPK, the clinical utility of its precursors (3'-dA and 3'-dAMP) has historically been severely restricted by their extreme vulnerability to enzymatic degradation in vivo [[2]](2]. This whitepaper dissects the pharmacokinetic limitations, molecular degradation pathways, and modern chemical strategies—specifically ProTide technology—used to stabilize 3'-dAMP for therapeutic applications.

In Vivo Half-Life and Pharmacokinetic Profiling

The pharmacokinetic profile of 3'-dA and its unprotected phosphorylated derivatives is notoriously poor. When administered systemically, unprotected 3'-dAMP is rapidly dephosphorylated by ubiquitous ecto-5'-nucleotidases (such as CD73) in the blood and tissues, yielding 3'-dA. The resulting 3'-dA is then subjected to rapid deamination.

In rat models, the elimination half-life (t1/2) of cordycepin is exceptionally short, measured at approximately 1.6 minutes [[3]](3]. In mice, following a single oral dose of 63 mg/kg, a peak plasma concentration of 10 μM is reached, with an apparent half-life of 2.1 hours, which is largely dictated by absorption kinetics rather than systemic stability [[4]](4].

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Model | Half-life (t1/2) | Cmax | Primary Degradation Enzyme | Reference |

| 3'-dA (Cordycepin) | Rat (IV) | 1.6 min | N/A | Adenosine Deaminase (ADA) | 3[3] |

| 3'-dA (Cordycepin) | Mouse (Oral, 63 mg/kg) | 2.1 h | 10 μM | Adenosine Deaminase (ADA) | [[4]](4] |

| NUC-7738 (ProTide) | Human (IV, Phase I) | >50 hours (Intracellular 3'-dATP) | Dose-dependent | Resistant to ADA | 5[5] |

Molecular Degradation Pathways of 3'-dAMP

The degradation of 3'-dAMP is a sequential, multi-enzyme process. Understanding the causality behind this pathway is essential for rational drug design.

-

Extracellular Dephosphorylation: 3'-dAMP cannot readily cross the plasma membrane due to its negatively charged phosphate group. In the extracellular space, it acts as a substrate for ecto-5'-nucleotidase (NT5E/CD73), which hydrolyzes the phosphate group to yield the membrane-permeable nucleoside 3'-dA.

-

Deamination by Adenosine Deaminase (ADA): Once converted to 3'-dA, the molecule is rapidly targeted by ADA (EC 3.5.4.4). Because 3'-dA is a structural analogue of adenosine and 2'-deoxyadenosine, ADA efficiently catalyzes the hydrolytic deamination of the adenine base, converting 3'-dA into the inactive metabolite 3'-deoxyinosine [[6]](6].

-

Intracellular Bottlenecks: If 3'-dA successfully escapes ADA and enters the cell via human equilibrative nucleoside transporters (hENT1), it must be re-phosphorylated back to 3'-dAMP by the rate-limiting enzyme Adenosine Kinase (ADK) before it can be converted to the active 3'-dATP 7[7].

Caption: Metabolic and degradation pathways of 3'-dAMP and cordycepin.

Overcoming Degradation: The ProTide Strategy (NUC-7738)

To bypass the rapid degradation of 3'-dA and the membrane impermeability of 3'-dAMP, researchers have developed phosphoramidate prodrugs (ProTides). NUC-7738 is a pre-activated, protected form of 3'-dAMP currently in clinical trials 2[2].

Causality of the ProTide Design: The addition of an aryloxy phosphoramidate moiety masks the negative charge of the monophosphate, allowing NUC-7738 to enter cells independently of hENT1 transporters 7[7]. Crucially, this bulky protective group sterically hinders ADA, rendering NUC-7738 highly resistant to deamination. Once inside the cell, the enzyme histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate cap, directly liberating intracellular 3'-dAMP and bypassing the rate-limiting ADK step 2[2].

Caption: NUC-7738 ProTide mechanism bypassing degradation and transport resistance.

Experimental Protocols: Validating 3'-dAMP Metabolism

To rigorously evaluate the degradation and stabilization of 3'-dAMP derivatives, a self-validating experimental workflow is required. The following protocol details the in vitro stability assay and LC-MS/MS quantification, emphasizing the rationale behind each methodological choice.

Protocol: In Vitro ADA Stability and LC-MS/MS Quantification

-

Step 1: Enzyme Incubation: Incubate 3'-dAMP or its derivatives (e.g., 100 μM) with recombinant human ADA (0.001 U) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C.

-

Expert Insight (Self-Validating System): Always run a parallel control containing a potent ADA inhibitor, such as pentostatin (2'-dCof) or erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) 3[3]. If the test compound degrades in the absence of the inhibitor but remains stable in its presence, ADA-mediated deamination is definitively confirmed as the causal degradation pathway.

-

-

Step 2: Reaction Quenching: Terminate the reaction at specific time points (0, 15, 30, 60, 120 mins) by adding an equal volume of ice-cold methanol containing an internal standard (e.g., heavy-isotope labeled adenosine).

-

Expert Insight: Methanol serves a dual purpose: it instantly precipitates the ADA enzyme to halt the reaction, and it efficiently extracts the highly polar nucleotides into the supernatant.

-

-

Step 3: Chromatographic Separation (HILIC): Analyze the supernatant using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS).

-

Expert Insight: Standard reversed-phase C18 columns fail to retain highly polar monophosphates like 3'-dAMP, leading to ion suppression in the void volume. HILIC provides superior retention and peak shape for nucleotides. Utilize a mobile phase gradient of aqueous ammonium acetate and acetonitrile.

-

-

Step 4: Mass Spectrometry Detection: Monitor the transitions via Multiple Reaction Monitoring (MRM) in positive ion mode. For 3'-dA, monitor the transition from [M+H]+ m/z 252 to the adenine fragment m/z 136. For the primary degradation product 3'-deoxyinosine, monitor m/z 253 to m/z 137 6[6].

Conclusion

The therapeutic realization of 3'-dAMP relies entirely on circumventing its rapid in vivo degradation. While native 3'-dAMP and 3'-dA are decimated by 5'-nucleotidases and ADA within minutes, rational chemical modifications—exemplified by ProTide technology—transform this vulnerable metabolite into a stable, intracellularly targeted anti-cancer agent capable of maintaining active 3'-dATP levels for over 50 hours.

References

-

Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances. PMC. URL:[Link]

-

Mechanism of Activation of AMPK by Cordycepin. PMC. URL:[Link]

-

8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies. MDPI. URL:[Link]

-

The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. PMC. URL:[Link]

-

transformation of 3'-deoxyadenosine, in patients with advanced solid tumors (NuTide:701). NuCana plc. URL:[Link]

-

Abstract 931: From bench to bedside: Using ProTide chemistry to transform 3'-deoxyadenosine into the novel anti-cancer agent Nuc-7738. AACR Journals. URL:[Link]

-

Action Mechanism, Benefits and Cultivation (ABC) of Cordyceps. Longdom Publishing. URL:[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nucana.com [nucana.com]

- 6. 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preparation of 3'-dAMP ammonium salt stock solutions for enzymatic assays

Title: Preparation and Standardization of 3'-dAMP Ammonium Salt Stock Solutions for Enzymatic Assays

Executive Summary

Deoxyadenosine 3'-monophosphate (3'-dAMP) is a critical nucleotide derivative utilized in a variety of enzymatic assays, including nuclease activity profiling, structural biology studies, and aptamer development. Commercially, 3'-dAMP is frequently supplied as an ammonium salt to maximize its aqueous solubility. However, the inherent physical properties of ammonium salts demand precise handling. This application note outlines a self-validating protocol for reconstituting and standardizing 3'-dAMP stock solutions, ensuring absolute molar accuracy and long-term stability for sensitive biochemical applications.

The Causality Behind the Chemistry: Why Standard Methods Fail

1. Buffer Selection over Nuclease-Free Water Ammonium salts of nucleotides are highly soluble, enabling the preparation of concentrated stock solutions (>100 mM). However, the ammonium ion ( NH4+ ) exists in equilibrium with volatile ammonia ( NH3 ). If ammonia evaporates from the solution over time, the pH can drop precipitously. An acidic environment accelerates the acid-catalyzed depurination of the adenine base, irreversibly degrading the stock. Therefore, reconstituting the ammonium salt in a weak buffer (such as 10 mM Tris-HCl, 1 mM EDTA, pH 7.5–8.0) is strictly preferred over unbuffered laboratory-grade water, which is often slightly acidic and prone to pH fluctuations.

2. Spectrophotometry vs. Gravimetry A common pitfall in nucleotide preparation is relying solely on the dry weight provided on the vial. 3'-dAMP ammonium salt is highly hygroscopic; the bulk powder readily absorbs atmospheric moisture. Furthermore, the exact stoichiometry of ammonium ions and water molecules per nucleotide can vary between production batches. Consequently, gravimetric measurement (weighing the powder) will consistently overestimate the true nucleotide concentration. To establish a self-validating system, precise molarity must be determined spectrophotometrically using the Beer-Lambert Law[1][2].

Physicochemical Parameters

Understanding the optical properties of the adenine chromophore is essential for accurate quantification. The extinction coefficient remains highly conserved across dATP and dAMP derivatives[3].

| Property | Value |

| Compound Name | 3'-dAMP (Deoxyadenosine 3'-monophosphate) |

| Salt Form | Ammonium salt |

| Molecular Weight (Free Acid) | 331.22 g/mol |

| λmax (pH 7.0) | 259 nm |

| Extinction Coefficient ( ϵ260 ) | 15.4×103 M−1cm−1 |

Self-Validating Reconstitution Protocol

Step 1: Initial Gravimetric Reconstitution

-

Centrifuge the lyophilized 3'-dAMP vial at 10,000 × g for 1 minute to ensure all powder is collected at the bottom of the tube[4].

-

Calculate the approximate volume of TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) needed to create a theoretical 100 mM stock, based on the mass provided on the Certificate of Analysis (CoA).

-

Add the calculated volume of TE buffer. Vortex gently and pipette up and down until the powder is fully dissolved.

Step 2: Spectrophotometric Validation

-

Prepare a 1:1000 dilution of the initial stock to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 OD). Add 1 µL of the stock to 999 µL of TE buffer.

-

Blank the UV spectrophotometer with TE buffer at 260 nm.

-

Measure the absorbance ( A260 ) of the diluted sample.

Step 3: Concentration Calculation & Adjustment

-

Apply the Beer-Lambert Law to determine the concentration ( C ):

C=ϵ260×lA260(Where l is the path length, typically 1 cm, and ϵ260 is 15,400 M−1cm−1 ).

-

Multiply the calculated concentration by the dilution factor (1,000) to find the exact molarity of the primary stock[2].

-

Adjust the volume with additional TE buffer to dilute the solution down to your precise target concentration (e.g., exactly 50 mM).

Step 4: Aliquoting and Storage

-

Aliquot the standardized solution into small, single-use volumes (e.g., 20–50 µL). Repeated freezing and thawing is detrimental to nucleotides and can cause strand hydrolysis or base degradation[5].

-

Store the aliquots at -20°C for routine use (stable for up to 2 years) or -80°C for long-term archiving.

Workflow Visualization

Workflow for the preparation, spectrophotometric validation, and storage of 3'-dAMP stock solutions.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| A260/A280 ratio < 1.5 | Protein/Phenol contamination or degraded base. | Ensure clean cuvettes; verify the purity of the starting powder. |

| Inconsistent UV replicates | Incomplete mixing or pipetting error. | Vortex the dilution thoroughly; use calibrated low-volume pipettes. |

| Calculated [C] much lower than expected | Hygroscopic water weight in powder. | This is expected. Always rely on the UV quantification to set final molarity. |

References

-

Stockinger Lab / Sambrook Protocols. "Nucleotide preparations." The Ohio State University. [Link]

-

Cavaluzzi, M. J., & Borer, P. N. (2004). "Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA." Nucleic Acids Research, National Institutes of Health (NIH).[Link]

Sources

- 1. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligonucleotide Quantification [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Protocols for Oligonucleotides | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. stockingerlab.osu.edu [stockingerlab.osu.edu]

HPLC protocol for isolation of 2'-deoxyadenosine-3'-monophosphate ammonium salt

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Isolation of 2'-Deoxyadenosine-3'-Monophosphate Ammonium Salt

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the isolation and purification of 2'-deoxyadenosine-3'-monophosphate (3'-dAMP) as its ammonium salt, utilizing Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). This protocol is meticulously designed for researchers, scientists, and professionals in drug development who require high-purity mononucleotides for enzymatic assays, structural biology, or as starting materials for oligonucleotide synthesis. We delve into the causal science behind methodological choices, from mobile phase composition to post-purification handling, ensuring a robust and reproducible workflow. The protocol includes detailed steps for HPLC separation, fraction collection, desalting, and lyophilization to yield the final, high-purity ammonium salt product.

Introduction and Scientific Principle

2'-Deoxyadenosine-3'-monophosphate is a fundamental building block of DNA and a critical analyte in studies of DNA damage and repair.[1][2] Obtaining this compound in high purity and with a specific counter-ion, such as ammonium, is often essential for downstream applications where ionic composition must be precisely controlled.

The chosen method, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), is a powerful and highly versatile technique for separating charged, polar molecules like nucleotides.[3][4][5] Its principle is elegantly effective:

-

Reversed-Phase Foundation: A hydrophobic stationary phase (typically C18) is used. Without modification, polar analytes like 3'-dAMP would have little retention and elute quickly.

-

The Ion-Pairing Agent: A crucial component, the ion-pairing reagent, is added to the mobile phase. For anionic nucleotides, a cationic agent with a hydrophobic tail, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is employed.[6][7]

-

Dynamic Column Modification: The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase. This creates a dynamic, positively charged surface on the column.[6]

-

Analyte Retention: The negatively charged phosphate moiety of 3'-dAMP now interacts electrostatically with the positively charged, modified stationary phase, leading to its retention. Elution is then precisely controlled by increasing the concentration of an organic solvent (e.g., acetonitrile), which disrupts the hydrophobic interactions and releases the analyte.

This approach provides superior resolution compared to traditional ion-exchange chromatography for complex mixtures and is highly tunable by adjusting the pH, ion-pair concentration, or organic modifier.[8]

Materials and Instrumentation

Reagents and Consumables

| Reagent/Material | Grade | Recommended Supplier | Notes |

| 2'-Deoxyadenosine-3'-monophosphate (Crude) | Synthesis Grade | N/A | Starting material for purification. |

| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier | Used as the organic modifier in the mobile phase. |

| Water | HPLC or Milli-Q® | N/A | Must be high purity (>18 MΩ·cm). |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Grade | Major Chemical Supplier | Component of the aqueous mobile phase buffer. |

| Dipotassium Hydrogen Phosphate (K₂HPO₄) | Analytical Grade | Major Chemical Supplier | Used for pH adjustment of the mobile phase buffer. |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | HPLC Grade | Major Chemical Supplier | The ion-pairing agent.[6] |

| Ammonium Bicarbonate (NH₄HCO₃) | ≥99.5% Purity | Major Chemical Supplier | Volatile buffer used for the final salt exchange and lyophilization step.[9][10] |

| Solid Phase Extraction (SPE) Cartridges | C18, e.g., 500 mg | Major Supplier | For post-purification desalting. |

| Syringe Filters | 0.22 µm PVDF or PTFE | Major Supplier | For filtering mobile phases and the sample prior to injection. |

Instrumentation

A standard HPLC system equipped with the following is required:

-

Binary or Quaternary Gradient Pump

-

Autosampler or Manual Injector

-